molecular formula C9H13Cl3N2 B1463570 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride CAS No. 1159823-84-3

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride

Cat. No. B1463570
M. Wt: 255.6 g/mol
InChI Key: JLHZTGCPIGPAHU-UHFFFAOYSA-N
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Description

“9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride” is a chemical compound. It is also known as "4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine" . The compound has a molecular weight of 282.77 .


Synthesis Analysis

The synthesis of benzodiazepines, which includes “9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride”, has been described in the literature . The process involves the continuous flow synthesis of six benzodiazepines from aminobenzophenones .


Molecular Structure Analysis

The InChI code for “9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride” is 1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-8-7-16-12-10(9-17)5-4-6-11(12)15/h4-6,16H,7-9H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid .

Scientific Research Applications

Synthesis and Derivative Development

Novel Synthesis Approaches : A significant amount of research has been focused on developing novel synthetic methods for benzodiazepine derivatives, demonstrating their potential for creating a wide variety of biologically active molecules. For instance, Shaabani et al. (2009) described an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives using a one-pot, three-component condensation reaction, highlighting the structural similarity to compounds like triflubazam and clobazam, which possess a wide spectrum of biological activities (Shaabani et al., 2009).

Chemical Structure and Reactivity : Research by Köllner and Geffken (2010) focused on cyclic oxalylation reactions to produce distinct 1H-benzo[e][1,4]diazepine derivatives, underlining the versatility and reactivity of the core structure in creating diverse compounds with potential biological applications (Köllner & Geffken, 2010).

Structural Analysis and Optimization

Stereochemistry and Mechanism Studies : Investigations into the stereochemistry and mechanisms of formation for benzodiazepine derivatives have been crucial. For example, Wang et al. (2001) synthesized specific 2,3-dihydro-benzo[1,4]diazepines and studied their formation mechanisms and stereochemistry through NMR spectroscopy and X-ray diffraction, providing insights into the synthesis of stereochemically complex molecules (Wang et al., 2001).

Solid-Phase Synthesis : The development of solid-phase synthesis techniques for 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones by Lemrová and Soural (2012) showcases the advancements in creating benzodiazepine derivatives with variable substitutions, allowing for the efficient preparation of compounds with potential therapeutic applications (Lemrová & Soural, 2012).

Biological Activity and Potential Applications

Pharmacological Potential : Research on novel tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives by Maltsev et al. (2021) highlighted their promising anxiolytic and analgesic properties, emphasizing the ongoing interest in benzodiazepine derivatives for therapeutic uses. The study provided evidence of significant analgesic and anxiolytic potentials, underlining the importance of structural diversity in enhancing biological activity (Maltsev et al., 2021).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

9-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2.2ClH/c10-8-3-1-2-7-6-11-4-5-12-9(7)8;;/h1-3,11-12H,4-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHZTGCPIGPAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=CC=C2Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679463
Record name 9-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride

CAS RN

1159823-84-3
Record name 9-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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